

Structural elucidation of Pleionesin C by NMR and mass spectrometry

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Compound of Interest

Compound Name: *Pleionesin C*

Cat. No.: B15590639

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The Structural Unveiling of Pleionesin C: A Spectroscopic Journey

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel natural products is a cornerstone of discovering new therapeutic agents.

Pleionesin C, a dihydrophenanthrofuran isolated from *Pleione yunnanensis*, represents a molecule of significant interest. This technical guide provides an in-depth look at the analytical methodologies employed to determine its complex structure, focusing on the pivotal roles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The definitive structural analysis of **Pleionesin C** was achieved through a comprehensive series of spectroscopic experiments, as detailed in the seminal work by Dong et al. in *Magnetic Resonance in Chemistry* (2010). This guide synthesizes and presents that data in a clear, accessible format, complete with detailed experimental protocols and logical workflows to aid in the understanding and replication of these methods.

Unveiling the Molecular Framework: Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of **Pleionesin C**.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were acquired on a specialized mass spectrometer. Samples of **Pleionesin C** were dissolved in a suitable solvent, typically methanol or acetonitrile, and introduced into the electrospray ionization source. The instrument was operated in positive ion mode to generate the $[M+H]^+$ adduct, from which the precise mass was determined.

Table 1: High-Resolution Mass Spectrometry Data for **Pleionesin C**

Ion	Calculated m/z	Found m/z	Molecular Formula
$[M+H]^+$	463.1751	463.1755	C ₂₇ H ₂₆ O ₇

This high-precision data provided the unambiguous molecular formula, laying the groundwork for the detailed structural analysis by NMR.

Mapping the Atoms: Nuclear Magnetic Resonance Spectroscopy

The intricate arrangement of protons and carbons in **Pleionesin C** was meticulously mapped using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These included ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a 400 MHz spectrometer. **Pleionesin C** was dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as an internal standard. 1D spectra (^1H and ^{13}C) provided the initial chemical shift information, while 2D experiments (COSY, HSQC, HMBC) were crucial for establishing the connectivity between protons and carbons, ultimately revealing the complete bonding framework of the molecule.

Table 2: ^1H NMR Spectroscopic Data for **Pleionesin C** (400 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	6.91	s	12.2
4	6.85	s	
5	4.65	d	
5	4.58	d	12.2
6 α	4.25	m	
6 β	3.85	m	
8	6.54	s	
1'	5.50	d	8.0
2'	6.95	d	8.5
5'	6.88	dd	8.5, 2.0
6'	7.05	d	2.0
2-OCH ₃	3.90	s	
3-OCH ₃	3.88	s	
7-OCH ₃	3.82	s	
4'-OCH ₃	3.85	s	
OAc	2.05	s	

Table 3: ¹³C NMR Spectroscopic Data for **Pleionesin C** (100 MHz, CDCl₃)

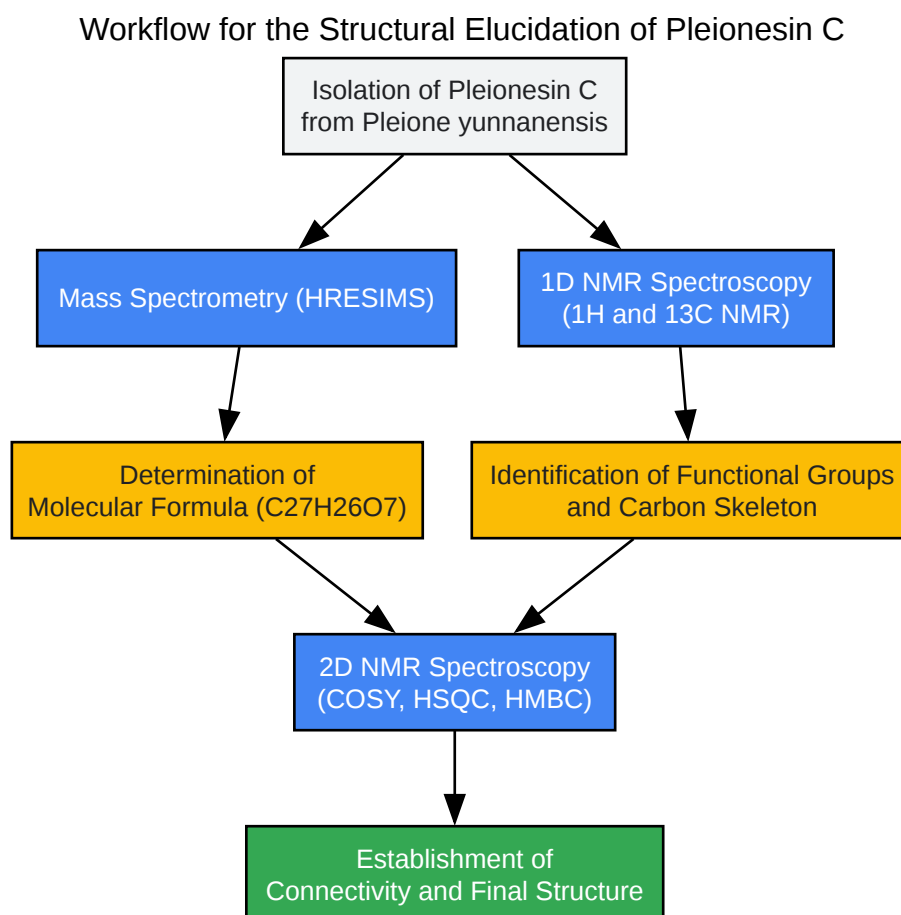
Position	δC (ppm)
1	110.2
2	148.9
3	149.5
4	105.8
4a	125.4
4b	115.6
5	71.5
6	65.8
7	151.2
8	95.4
8a	130.1
9a	128.7
1'	82.1
2'	127.8
3'	111.5
4'	148.5
5'	112.1
6'	120.3
2-OCH ₃	56.1
3-OCH ₃	56.0
7-OCH ₃	55.4
4'-OCH ₃	55.9
OAc (C=O)	170.8

OAc (CH₃)

21.1

The Logic of Elucidation: A Workflow Visualization

The process of determining the structure of **Pleionesin C** follows a logical progression, beginning with the isolation of the compound and culminating in the final structural assignment based on the interpretation of spectroscopic data.



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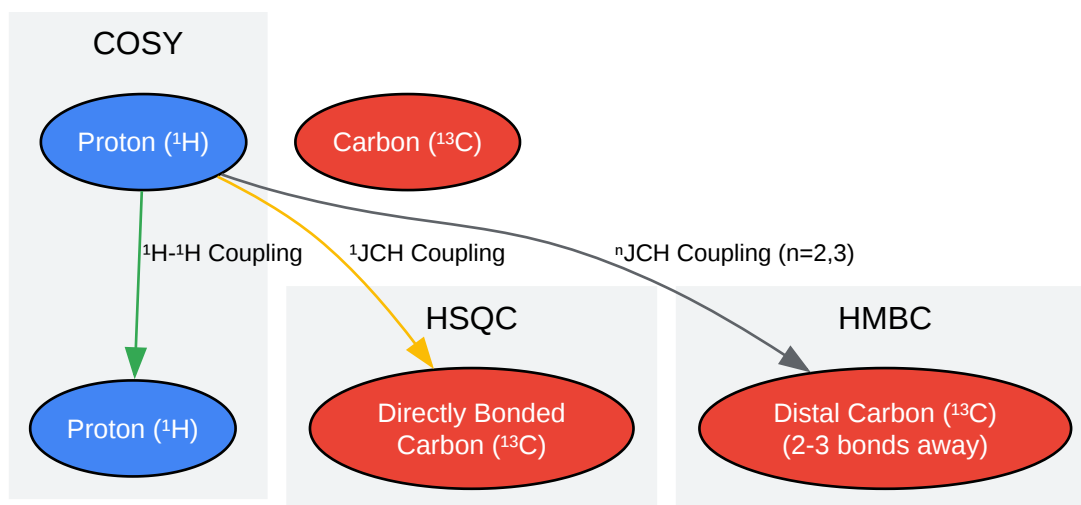
Workflow for the Structural Elucidation of **Pleionesin C**

Correlating the Signals: 2D NMR Connectivity

The 2D NMR experiments provided the crucial links between the atoms identified in the 1D spectra. The COSY spectrum revealed the proton-proton coupling networks, while HSQC correlated each proton to its directly attached carbon. The long-range proton-carbon

correlations from the HMBC spectrum were the final piece of the puzzle, allowing for the unambiguous assembly of the entire molecular structure.

Key 2D NMR Correlation Types for Pleionesin C



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Key 2D NMR Correlation Types for **Pleionesin C**

Through the systematic application and interpretation of these powerful analytical techniques, the complete and unambiguous structure of **Pleionesin C** was successfully elucidated. This detailed guide serves as a valuable resource for researchers in natural product chemistry and drug discovery, providing a clear roadmap for the structural determination of complex organic molecules.

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